molecular formula C11H11NO3 B8345653 Methyl 3-cyano-5-(methoxymethyl)benzoate

Methyl 3-cyano-5-(methoxymethyl)benzoate

Cat. No.: B8345653
M. Wt: 205.21 g/mol
InChI Key: WCQQTAZPFPQSLX-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-(methoxymethyl)benzoate (CAS 453565-84-9) is a high-value benzoate ester derivative serving as a versatile chemical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol, features a benzoate core functionalized with a cyano group and a methoxymethyl group in the meta-positions . This specific substitution pattern makes it a valuable scaffold for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its primary research application is as a key intermediate in the synthesis of heteropolycyclic compounds, which are investigated as potent metabotropic glutamate receptor antagonists . These receptor targets are of significant interest for developing potential therapeutic agents for a range of nervous system and neurological diseases . The structural motifs present in this compound, specifically the electron-deficient cyano group, are also integral in modern catalyst-free synthetic protocols for forming carbon-nitrogen double bonds (C=N), a fundamental reaction in medicinal chemistry for creating libraries of bioactive molecules . Researchers utilize this compound to efficiently introduce a functionalized benzoate structure into target molecules, aiding in the exploration of new chemical entities for drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-cyano-5-(methoxymethyl)benzoate

InChI

InChI=1S/C11H11NO3/c1-14-7-9-3-8(6-12)4-10(5-9)11(13)15-2/h3-5H,7H2,1-2H3

InChI Key

WCQQTAZPFPQSLX-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)C(=O)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares methyl 3-cyano-5-(methoxymethyl)benzoate with key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 453565-84-9 -CN (3), -OCH₂CH₃ (5) C₁₁H₁₁NO₃ 205.21 Synthetic intermediate for drug candidates
Methyl 3-cyano-5-methylbenzoate 1082041-26-6 -CN (3), -CH₃ (5) C₁₀H₉NO₂ 191.19 Intermediate in organic synthesis
Methyl 3-bromo-5-(methoxymethyl)benzoate 1536222-27-1 -Br (3), -OCH₂CH₃ (5) C₁₀H₁₁BrO₃ 259.10 Building block for halogenated aromatics
Methyl 3-hydroxy-5-methoxybenzoate 19520-74-2 -OH (3), -OCH₃ (5) C₉H₁₀O₄ 182.17 Antioxidant/precursor for polymer synthesis
Methyl 3-chloro-5-(hydroxymethyl)benzoate 153203-53-3 -Cl (3), -CH₂OH (5) C₁₀H₁₀ClO₃ 213.64 Intermediate in agrochemical synthesis

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) in the target compound is strongly electron-withdrawing, which may reduce electron density in the aromatic ring compared to analogs with -CH₃ or -OCH₃ substituents. This affects reactivity in electrophilic substitution reactions .
  • Halogen vs. Polar Groups : Bromine and chlorine analogs (e.g., CAS 1536222-27-1, 153203-53-3) exhibit higher molecular weights and distinct reactivity, such as participation in cross-coupling reactions .

Spectroscopic and Fragmentation Behavior

Evidence from mass spectrometry (EI-MS) studies reveals critical differences in fragmentation pathways among regioisomeric and substituent-varied benzoates:

  • Methoxymethyl vs. Ethoxy Substituents : Methoxymethyl-substituted benzoates (e.g., the target compound) undergo fragmentation via α-cleavage of the methoxymethyl group , yielding a characteristic peak at m/z 135 (loss of -OCH₂CH₃). In contrast, ethoxy-substituted analogs fragment through different pathways, such as loss of -OCH₂CH₂ .
  • Cyano Group Influence: The presence of -CN enhances the stability of the molecular ion, reducing fragmentation intensity compared to hydroxy- or chloro-substituted analogs .

Q & A

Basic Research Question

  • NMR Spectroscopy: ¹H NMR to confirm methoxymethyl (-OCH₂OCH₃) protons (δ 3.3–3.5 ppm) and cyano group adjacency via coupling patterns .
  • FT-IR: Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) .
  • HPLC-MS: For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 234) .

What computational approaches predict the electronic properties and reaction pathways of this compound?

Advanced Research Question

  • Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), revealing sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction environments .
    Validation: Compare computed IR spectra with experimental data to refine functional choices .

How can discrepancies in biological activity data between this compound and its analogs be resolved?

Advanced Research Question

  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replace methoxymethyl with isopropoxy or trifluoromethoxy ) and assay enzyme inhibition (e.g., cytochrome P450).
  • Data Normalization: Account for lipophilicity (logP) differences using HPLC-derived retention times .
    Case Study: Contradictory IC₅₀ values may arise from assay-specific pH or co-solvent effects; replicate under standardized conditions .

What protocols ensure post-synthesis purity and stability?

Basic Research Question

  • Purification: Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation .
  • Storage: Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or methoxymethyl degradation .

What strategies assess the compound’s stability under varying experimental conditions?

Advanced Research Question

  • Accelerated Stability Testing:
    • Thermal Stability: Heat at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or UPLC .
    • pH Stability: Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .
      Mechanistic Insight: Degradation pathways (e.g., ester hydrolysis) can be modeled using Arrhenius plots .

How does the compound’s electronic profile affect its interactions in catalytic systems?

Advanced Research Question

  • Cyano Group Role: Acts as a weak π-acceptor in metal coordination, influencing catalytic cycles in cross-coupling reactions .
  • Experimental Design: Use cyclic voltammetry to measure redox potentials and correlate with catalytic activity .

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